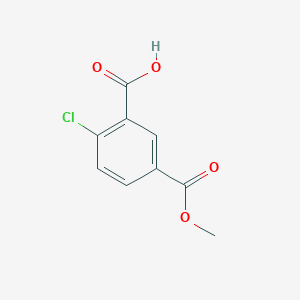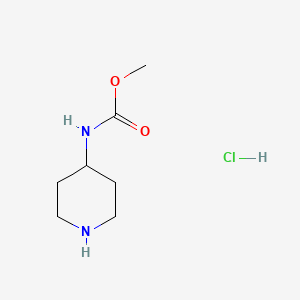
methyl N-(piperidin-4-yl)carbamate hydrochloride
Descripción general
Descripción
Methyl N-(piperidin-4-yl)carbamate hydrochloride is a chemical compound . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
The synthesis of methyl piperidine-4-yl-carbamate involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst. This is followed by de-protection of the benzyl group and finally by making its salt . The advantage of this methodology includes the use of easily available commercial raw materials and shorter reaction times with high yields, making this process most viable for large scale manufacturing .Molecular Structure Analysis
The molecular formula of this compound is C7H15ClN2O2 . The 1H NMR and 13C NMR data provide information about the molecular structure .Chemical Reactions Analysis
The synthesis of methyl piperidine-4-yl-carbamate involves a series of reactions including reductive amination, de-protection of the benzyl group, and salt formation . More research is needed to fully understand the chemical reactions involved.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 194.66 . More specific properties like melting point, boiling point, and others are not available in the current resources.Aplicaciones Científicas De Investigación
CO2 Absorption Characteristics
An FTIR Spectroscopic Study explored the CO2 absorption characteristics of piperidine and its derivatives, including functionalized versions with methyl, hydroxyl, and hydroxyalkyl substituents. This research highlighted how the structural variations of these compounds affect their CO2 absorption capacity and the formation of carbamate derivatives upon CO2 absorption. It found that derivatives with certain substituents exhibited less favorable kinetics for carbamate formation compared to piperidine and its methyl-substituted versions. These findings are crucial for developing more efficient CO2 capture technologies, potentially aiding in combating climate change (Robinson, McCluskey, & Attalla, 2011).
Inhibitors with Tunable Duration of Action
Highly Selective Butyrylcholinesterase Inhibitors research focused on optimizing the carbamate structure in butyrylcholinesterase (BChE) inhibitors for prolonged enzyme binding. By modifying the carbamate unit with different heterocycles (e.g., morpholine, piperidine) and alkylene spacers, the study developed inhibitors with nanomolar affinity towards human BChE. These compounds showed varying durations of action and exhibited significant neuroprotective effects in Alzheimer's disease models, underscoring the potential of carbamate modifications in therapeutic applications (Hoffmann et al., 2019).
Synthesis and Bioactivity of Oxime Carbamates
Synthesis of Secondary and Tertiary Oxime Carbamate Derivatives demonstrated a method for creating biologically active piperidin-4-one oxime carbamates from 3-ethyl-1-methyl-2,6-diphenylpiperidin-4-one oxime. Utilizing 1,1′-carbonyldiimidazole and primary or secondary amines, this method produced oxime carbamate derivatives with high yields. These compounds exhibited remarkable antimicrobial activity against various bacterial and fungal strains, highlighting the potential of oxime carbamates as effective antimicrobial agents (Sivakumar et al., 2017).
Safety and Hazards
Direcciones Futuras
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as methyl N-(piperidin-4-yl)carbamate hydrochloride, is an important task of modern organic chemistry . Future research could focus on improving the synthesis process, exploring the mechanism of action, and investigating potential pharmaceutical applications.
Mecanismo De Acción
Target of Action
Methyl N-(piperidin-4-yl)carbamate hydrochloride is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and display important biological properties like antiviral, antidepressant effects, cytotoxic activity, and antimalarial activity . .
Mode of Action
Piperidine derivatives, in general, are known to interact with various biological targets due to their versatile structure .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
Propiedades
IUPAC Name |
methyl N-piperidin-4-ylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-11-7(10)9-6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOUQLWNTOYIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955027-84-6 | |
| Record name | methyl N-(piperidin-4-yl)carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,14E,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylic acid](/img/structure/B1530473.png)
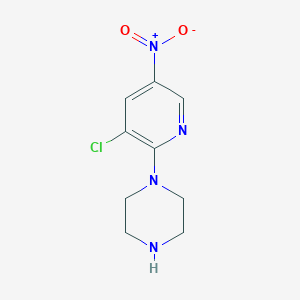
![4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1530475.png)
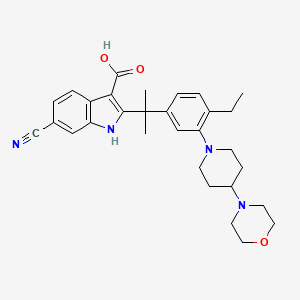
![Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate](/img/structure/B1530483.png)
![[5-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-isoxazol-3-yl]-carbamic acid phenyl ester](/img/structure/B1530484.png)
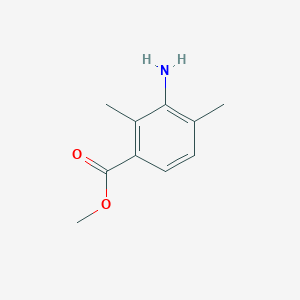
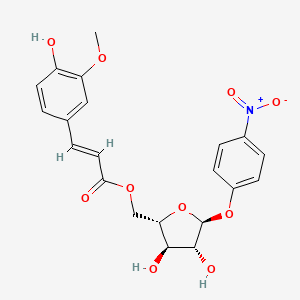
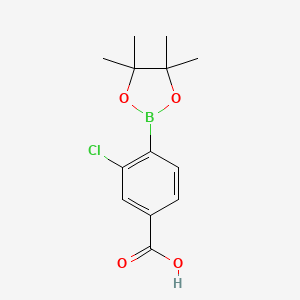
![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B1530491.png)
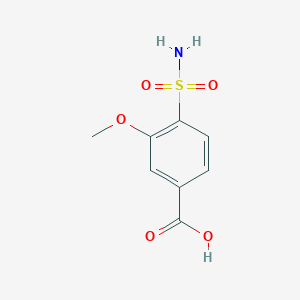
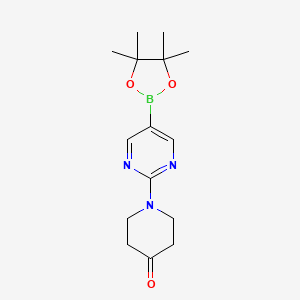
![8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1530495.png)
